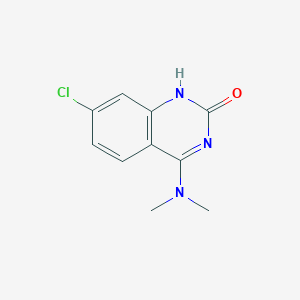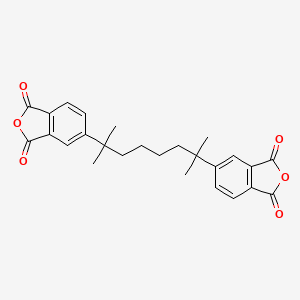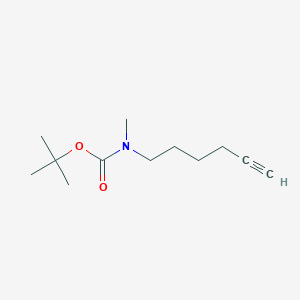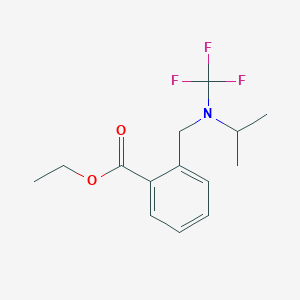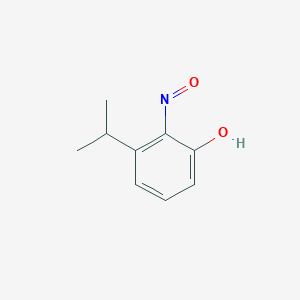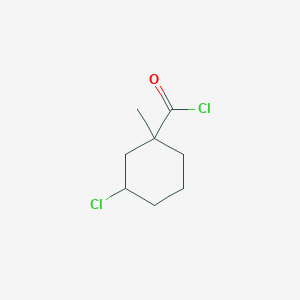
3-Chloro-1-methylcyclohexane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-methylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, a methyl group, and a carbonyl chloride group attached to a cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1-methylcyclohexane followed by the introduction of a carbonyl chloride group. The reaction conditions often include the use of reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to facilitate the formation of the carbonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by the use of chlorinating agents to introduce the carbonyl chloride group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-methylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Water or aqueous solutions of acids or bases are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Various substituted cyclohexane derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-1-methylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-methylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles due to the presence of the carbonyl chloride group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-methylcyclohexane: Similar structure but lacks the carbonyl chloride group.
3-Methylcyclohexane-1-carbonyl chloride: Similar structure but lacks the chlorine atom.
Uniqueness
3-Chloro-1-methylcyclohexane-1-carbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring
Propiedades
Número CAS |
70586-23-1 |
|---|---|
Fórmula molecular |
C8H12Cl2O |
Peso molecular |
195.08 g/mol |
Nombre IUPAC |
3-chloro-1-methylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5H2,1H3 |
Clave InChI |
HNLKYBBEPQDODJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


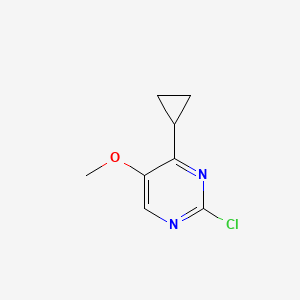
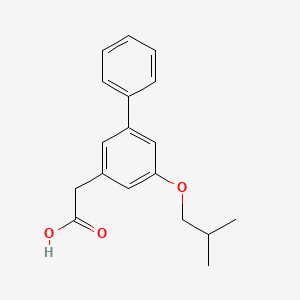
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)
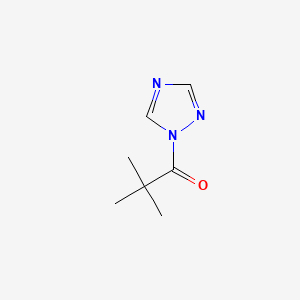
![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)
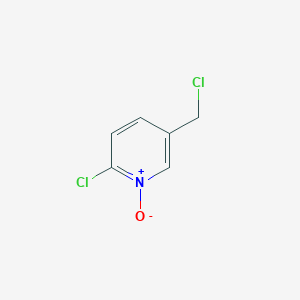
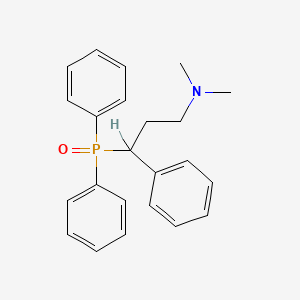
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
